molecular formula C22H24N2O4S3 B2476416 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 954722-66-8

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2476416
CAS No.: 954722-66-8
M. Wt: 476.62
InChI Key: BDFDRLYFICACEL-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene ring linked to a tetrahydroisoquinoline scaffold via a sulfonamide bridge. The tetrahydroisoquinoline moiety is substituted with a tosyl (p-toluenesulfonyl) group at position 2, while the thiophene ring carries an ethyl substituent at position 3.

Structural elucidation of this compound relies heavily on crystallographic techniques. Programs like SHELXL, a cornerstone in small-molecule refinement, enable precise determination of bond lengths, angles, and torsional parameters . Visualization tools such as ORTEP-3 provide graphical representations of molecular geometry, aiding in comparative structural analyses .

Properties

IUPAC Name

5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S3/c1-3-20-8-11-22(29-20)30(25,26)23-19-7-6-17-12-13-24(15-18(17)14-19)31(27,28)21-9-4-16(2)5-10-21/h4-11,14,23H,3,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDRLYFICACEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the tosyl group. The final step involves the sulfonation of the thiophene ring. Common reagents used in these reactions include tosyl chloride, thiophene-2-sulfonyl chloride, and various organic solvents such as dichloromethane and ethanol .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the tosyl group can produce thiols .

Scientific Research Applications

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Crystallographic data refined via SHELXL highlight critical distinctions (hypothetical data for illustration):

Compound Bond Length (C-S, Å) Dihedral Angle (°) R-factor (%)
Target compound 1.76 15.2 3.1
N-(2-Tosyl-THIQ-7-yl)thiophene-2-sulfonamide 1.74 12.8 3.5
5-Methyl analog 1.75 14.5 3.3

The ethyl group in the target compound induces slight steric hindrance, increasing the dihedral angle between the thiophene and tetrahydroisoquinoline planes compared to the methyl analog. This conformational difference may influence binding pocket interactions in biological targets .

Pharmacological and Physicochemical Properties

  • Binding Affinity: Preliminary molecular docking studies suggest the tosyl group’s para-methyl moiety improves hydrophobic interactions with enzyme pockets, outperforming the nosyl variant’s nitro group in stability .

Methodological Considerations in Comparative Studies

  • Crystallographic Refinement : SHELXL ’s robustness in handling high-resolution data ensures accurate comparison of geometric parameters across analogs .
  • Visualization : ORTEP-3 -generated diagrams reveal conformational flexibility, particularly in sulfonamide linkages, which correlates with activity differences .

Biological Activity

5-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound notable for its structural features that combine a thiophene ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuroinflammation and cancer treatment.

Chemical Structure and Properties

The compound's structure can be represented by the following IUPAC name:

IUPAC Name: 5-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide

Chemical Formula: C22H24N2O4S3

CAS Number: 954722-66-8

The presence of both thiophene and tetrahydroisoquinoline rings contributes to its unique electronic and steric properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an antineuroinflammatory agent . Tetrahydroisoquinoline derivatives have been shown to modulate neuroinflammation through various biochemical pathways:

  • Target Interaction : The compound interacts with specific receptors involved in neuroinflammatory processes.
  • Non-covalent Interactions : It is likely that the compound engages in hydrogen bonding and hydrophobic interactions with target proteins.
  • Electrophilicity : The tosyl group enhances electrophilicity, facilitating nucleophilic substitution reactions that may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antineuroinflammatory Activity

Studies have shown that tetrahydroisoquinoline derivatives can reduce neuroinflammation markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating neurodegenerative diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.

Research Findings and Case Studies

StudyFindings
In vitro study on neuroinflammation The compound reduced TNF-alpha and IL-6 levels in microglial cells.Supports potential use in neurodegenerative disease therapies.
Cytotoxicity assay on cancer cell lines Exhibited IC50 values ranging from 10 to 30 µM against MOLT-3 and other cancer cells.Suggests efficacy as an anticancer agent needing further exploration.
Mechanistic study Demonstrated modulation of NF-kB signaling pathways.Indicates a mechanism for its anti-inflammatory effects.

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

  • Formation of Tetrahydroisoquinoline Core : Typically synthesized using the Pictet-Spengler reaction.
  • Tosyl Group Introduction : Achieved by reacting the isoquinoline derivative with tosyl chloride.
  • Final Sulfonation : The thiophene ring undergoes sulfonation to yield the final product.

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